molecular formula C18H23BO3 B12948098 ((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid

((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid

Cat. No.: B12948098
M. Wt: 298.2 g/mol
InChI Key: QRKAJBMQQQHJPK-CBZIJGRNSA-N
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Description

((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid: is a boronic acid derivative of a steroidal structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of boronic acid reagents in the presence of catalysts to facilitate the formation of the boronic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the boronic acid group, leading to the formation of boronate esters or other oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group within the steroidal structure, potentially converting it to a hydroxyl group.

    Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts in the presence of bases for Suzuki coupling reactions.

Major Products:

    Oxidation: Boronate esters.

    Reduction: Hydroxyl derivatives of the steroidal framework.

    Substitution: Various substituted steroidal compounds depending on the coupling partners used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: In biological research, it can be used as a probe to study the interactions of boronic acids with biological molecules, such as enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism by which ((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H23BO3

Molecular Weight

298.2 g/mol

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]boronic acid

InChI

InChI=1S/C18H23BO3/c1-18-9-8-14-13-5-3-12(19(21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,21-22H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1

InChI Key

QRKAJBMQQQHJPK-CBZIJGRNSA-N

Isomeric SMILES

B(C1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)(O)O

Origin of Product

United States

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